molecular formula C16H20N4O B1384340 6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one CAS No. 1030700-23-2

6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one

Cat. No. B1384340
CAS RN: 1030700-23-2
M. Wt: 284.36 g/mol
InChI Key: PTMJNRYBRWCEJL-UHFFFAOYSA-N
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Description

6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one is a synthetic organic compound with a unique chemical structure. It is a member of the pyrimidin-4-one family of compounds, which have a wide range of applications in both pharmaceutical and industrial research. In

Scientific Research Applications

Polymorphic Forms and Hydrogen Bonding Studies

  • 4-Amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, a compound similar in structure to 6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one, has been studied for its crystalline forms. These forms show different types of hydrogen bonding and pi-pi interactions, leading to diverse molecular structures and properties (Glidewell, Low, Marchal, & Quesada, 2003).

Antitumor Agent Synthesis

  • Compounds structurally related to 6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one have been synthesized and evaluated as antitumor agents. Their structural frameworks, including pyrimidine rings, have shown inhibitory activity against specific human enzymes, suggesting potential in cancer treatment (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Hydrogen-Bonded Structural Forms

  • Studies on compounds with similar core structures have highlighted the importance of intramolecular hydrogen bonds in determining the arrangement of molecules, thus impacting their potential applications in medicinal chemistry (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Antibacterial and Antioxidant Activity

  • Derivatives of pyrimidine, structurally related to 6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one, have demonstrated antibacterial and antioxidant properties. This suggests potential applications in developing new antimicrobial and protective agents (Maheswaran et al., 2012).

Synthesis of Novel Amino Acids

  • The synthesis of new amino acids using a pyrimidinone ring, similar to 6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one, has been achieved. These compounds could have applications in peptide and protein engineering (ElMarrouni & Heras, 2015).

Antimicrobial Activity and Mechanism

  • Structural analogs of 6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one have been synthesized and their antimicrobial activities assessed. These studies provide insights into the mechanism of action of such compounds, potentially leading to new antimicrobial therapies (Vlasov et al., 2021).

Antiviral Applications

  • Research on compounds with a similar pyrimidine structure has shown significant antiviral activity. This suggests that derivatives of 6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one could be explored for antiviral drug development (Balaraman, Nayak, Subbiah, & Elango, 2018).

properties

IUPAC Name

4-amino-2-(4-benzylpiperidin-1-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c17-14-11-15(21)19-16(18-14)20-8-6-13(7-9-20)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H3,17,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMJNRYBRWCEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC(=CC(=O)N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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